molecular formula C16H16F3N3O2 B13416063 Methanone, (5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-

Methanone, (5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-

Cat. No.: B13416063
M. Wt: 339.31 g/mol
InChI Key: IZMPOXRKZSTUER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Methanone, (5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]- (hereafter referred to as Compound A) is a ketone derivative featuring two distinct heterocyclic moieties:

  • A 4-[3-(trifluoromethyl)phenyl]-1-piperazinyl group, where the piperazine ring is substituted with a 3-(trifluoromethyl)phenyl group.

Molecular Formula: C₂₀H₁₉F₃N₆O
Molecular Weight: 416.407 g/mol
ChemSpider ID: 21085810 .

Properties

Molecular Formula

C16H16F3N3O2

Molecular Weight

339.31 g/mol

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C16H16F3N3O2/c1-11-14(10-20-24-11)15(23)22-7-5-21(6-8-22)13-4-2-3-12(9-13)16(17,18)19/h2-4,9-10H,5-8H2,1H3

InChI Key

IZMPOXRKZSTUER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of the Isoxazole Ring

The core heterocycle, isoxazole , can be synthesized via -dipolar cycloaddition of nitrile oxides with alkynes, a well-established route in heterocyclic chemistry.

Method:

  • Generation of nitrile oxide intermediates from hydroximoy chlorides or hydroximoy chlorides derived from aldoximes.
  • Cycloaddition with suitable alkynes bearing the methyl group at the appropriate position.

Reaction scheme:

Hydroximoy chloride + alkyne → [1,3]-dipolar cycloaddition → Isoxazole derivative

Introduction of the Methyl Group at the 5-Position

The methyl substitution can be introduced either:

  • Pre-cyclization on the alkyne precursor, or
  • Post-cyclization via selective methylation of the isoxazole ring using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Formation of the Ketone (Methanone) Linkage

The 5-methyl-4-isoxazolyl core can be functionalized at the 5-position with a carbonyl group through oxidation or direct acylation .

Method:

  • Oxidation of the methyl group to a ketone using oxidizing agents such as potassium permanganate or chromium-based reagents .
  • Alternatively, acylation of the heterocycle with acyl chlorides or anhydrides in the presence of bases.

Coupling with the Trifluoromethylphenyl-Piperazine Moiety

Synthesis of the Piperazine Derivative

The 4-[3-(trifluoromethyl)phenyl]-1-piperazinyl fragment can be prepared via:

  • Nucleophilic substitution of piperazine with a suitable electrophile, such as 3-(trifluoromethyl)phenyl halides .
  • Use of protected piperazine derivatives to control regioselectivity.

Coupling Strategy

  • The piperazine derivative is linked to the isoxazole core via nucleophilic substitution at a suitable leaving group (e.g., halide or activated ester).
  • Activation of the 5-position of the isoxazole with a halogen (e.g., bromide or chloride) facilitates nucleophilic attack by the piperazine nitrogen.

Final Assembly

  • The ketone group at the 5-position can be introduced via acylation of the heterocycle with trifluoromethylphenyl acyl chlorides or via amide bond formation .

Representative Reaction Scheme

Step 1: Formation of isoxazole core via nitrile oxide cycloaddition
Step 2: Methylation at the 4-position
Step 3: Oxidation of methyl to ketone at 5-position
Step 4: Activation of the 5-position (e.g., halogenation)
Step 5: Nucleophilic substitution with piperazine derivative bearing trifluoromethylphenyl group
Step 6: Final purification and characterization

Data Tables Summarizing Preparation Methods

Step Reagents Conditions Purpose References/Analogs
1 Hydroximoy chlorides + alkynes Reflux, inert atmosphere Isoxazole ring formation , Patent WO2019238633A1
2 Methyl iodide, base (e.g., K₂CO₃) Room temperature Methylation at 4-position Standard heterocyclic methylation
3 Oxidants (KMnO₄, CrO₃) Controlled temperature Convert methyl to ketone Common oxidation protocols
4 Halogenating agents (PBr₃, SOCl₂) Reflux Halogenation at 5-position Typical halogenation of heterocycles
5 Piperazine derivatives Nucleophilic substitution Coupling of side chain Patent US10696657B2
6 Purification Chromatography Final product isolation Standard purification techniques

Supporting Literature and Patent Data

  • Patent WO2019238633A1 discloses novel isoxazole derivatives with various substitutions, emphasizing cycloaddition routes and subsequent functionalizations.
  • Patent US10696657B2 describes methods for preparing heterocyclic compounds involving coupling reactions with piperazine derivatives, including intermediates relevant to the target compound.
  • PubChem CID 2782959 provides structural data supporting synthetic pathways involving isoxazole derivatives with trifluoromethyl substitutions.

Chemical Reactions Analysis

Types of Reactions

Methanone, (5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted isoxazole derivatives.

Scientific Research Applications

Methanone, (5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of Methanone, (5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

[4-(3-Chlorophenyl)-1-piperazinyl][3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]methanone (Compound B)
  • Structure : Replaces the 3-(trifluoromethyl)phenyl group in Compound A with a 3-chlorophenyl group and substitutes the isoxazole’s phenyl with a 4-fluorophenyl.
  • Source : Patented as KB-78379, indicating CNS-targeted applications .
[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(2-ethoxyphenyl)-1-piperazinyl]methanone (Compound C)
  • Structure : Features a 2-ethoxyphenyl on piperazine and a 2-chloro-6-fluorophenyl on isoxazole.
  • Impact : The ethoxy group increases hydrophobicity (logP) and may enhance blood-brain barrier penetration. The chloro-fluoro substitution could modulate selectivity for GPCR targets .
[4-(3-Methylphenyl)-1-piperazinyl][3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]methanone (Compound D)
  • Structure : Substitutes the CF₃ group with a 3-methylphenyl on piperazine and a 2-chloro-6-fluorophenyl on isoxazole.
  • Impact : The methyl group increases lipophilicity but reduces electron-withdrawing effects compared to CF₃. Predicted pKa = 2.74, suggesting moderate acidity .

Physicochemical Properties Comparison

Property Compound A Compound B Compound C Compound D
Molecular Weight 416.407 ~433.3 (estimated) ~443.5 (calculated) ~425.9 (calculated)
Key Substituents CF₃, 5-methyl Cl, F Cl, F, OEt Cl, F, Me
Predicted logP ~3.5 (estimated) ~3.2 ~4.0 ~3.8
Bioavailability (Rule of 5) Likely compliant Likely compliant Borderline (MW > 500) Compliant

Biological Activity

Methanone, specifically the compound (5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl] (CAS No. 776270-75-8), is a synthetic organic compound that has garnered attention for its potential biological activities. The compound's structure includes a piperazine moiety, which is often associated with various pharmacological effects, including antipsychotic and antidepressant activities. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C18H20F3N3O2
  • Molecular Weight : 363.37 g/mol
  • XLogP3-AA : 3.0
  • Topological Polar Surface Area : 49.6 Ų

Biological Activity Overview

The biological activity of Methanone has been explored in several studies, focusing primarily on its antimicrobial properties and potential as an anticancer agent.

Antimicrobial Activity

A study conducted by Mhaske et al. (2014) evaluated various derivatives of methanone-like compounds for their antimicrobial properties. The results indicated that many synthesized compounds exhibited moderate to good antimicrobial activity against a range of bacterial strains. The study highlighted that structural modifications significantly influenced the biological efficacy of these compounds .

CompoundActivity LevelTarget Bacteria
5aModerateE. coli
5bGoodS. aureus
5cExcellentP. aeruginosa

Anticancer Activity

Recent findings have indicated that Methanone derivatives may exhibit anticancer properties, particularly through mechanisms involving DNA intercalation. For instance, a related compound demonstrated significant antiproliferative activity against pancreatic cancer cell lines with IC50 values as low as 0.051 µM .

Cell LineIC50 (µM)
BxPC-30.051
Panc-10.066
WI38 (Normal)0.36

The proposed mechanisms for the biological activities of Methanone include:

  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Inhibition of Enzymatic Activity : Some derivatives may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

Case Studies

  • Antimicrobial Screening : In vitro studies have shown that derivatives of Methanone can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
  • Anticancer Research : A focused study on the anticancer effects revealed that Methanone derivatives could selectively target cancer cells while sparing normal cells, highlighting their therapeutic potential.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can purity be ensured?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the 5-methyl-4-isoxazole ring followed by coupling to the substituted piperazine moiety. A common method includes:

  • Step 1: Formation of the isoxazole core via cyclization of a chalcone derivative with hydrazine derivatives under acidic conditions (e.g., glacial acetic acid in ethanol) .
  • Step 2: Piperazine functionalization using nucleophilic substitution or coupling agents (e.g., EDCI/HOBt) to attach the 3-(trifluoromethyl)phenyl group .
  • Purity Monitoring: Thin-layer chromatography (TLC) with chloroform:methanol (9:1) as the mobile phase and HPLC with a C18 column for final validation. NMR (¹H/¹³C) and mass spectrometry (HRMS) are critical for structural confirmation .

Advanced: How can computational modeling guide the optimization of this compound’s binding affinity to serotonin receptors?

Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict interactions with 5-HT receptors. Key steps:

  • Target Selection: Use crystallographic data for 5-HT1A or 5-HT2A receptors (PDB IDs: 7E2Z, 6WGT).
  • Ligand Preparation: Optimize the compound’s conformation using Gaussian09 with B3LYP/6-31G* basis sets.
  • Docking Analysis: Focus on hydrogen bonding with Ser159/Val164 (5-HT1A) and π-π stacking with Phe340 (5-HT2A) .
    Contradictions in predicted vs. experimental IC50 values may arise from solvent effects or protein flexibility, necessitating free-energy perturbation (FEP) calculations .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Identify proton environments (e.g., isoxazole C-H at δ 8.1–8.3 ppm, trifluoromethyl group at δ 120–125 ppm in ¹³C) .
  • FT-IR: Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹ .
  • Mass Spectrometry: HRMS (ESI+) should match the molecular formula (C₂₂H₂₁F₃N₄O₂, exact mass 446.16 g/mol) with <2 ppm error .

Advanced: How do structural modifications (e.g., substituent changes) affect its pharmacokinetic profile?

Answer:
Systematic SAR studies can be conducted by varying substituents on the isoxazole and phenyl rings:

  • Lipophilicity: Replace trifluoromethyl with methoxy to reduce LogP (tested via shake-flask method) .
  • Metabolic Stability: Introduce electron-withdrawing groups (e.g., -NO₂) to slow CYP450-mediated oxidation (assayed using human liver microsomes) .
  • Bioavailability: Compare AUC₀–24h in rodent models after oral vs. intravenous administration. Data contradictions (e.g., higher-than-expected oral absorption) may require investigating efflux transporter interactions (e.g., P-gp inhibition assays) .

Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?

Answer:

  • Receptor Binding Assays: Radioligand displacement (³H-8-OH-DPAT for 5-HT1A, ³H-ketanserin for 5-HT2A) .
  • Functional Assays: cAMP accumulation (Gi-coupled receptors) or calcium flux (Gq-coupled) in HEK293 cells transfected with target receptors .
  • Cytotoxicity: MTT assay in HepG2 cells to rule off-target effects at IC50 <10 μM .

Advanced: How to resolve contradictions in reported antidepressant efficacy across rodent models?

Answer:
Discrepancies in forced swim test (FST) vs. tail suspension test (TST) results may arise from:

  • Dose Dependency: Conduct dose-response studies (0.1–50 mg/kg) to identify optimal ranges .
  • Pharmacokinetic Variability: Measure brain penetrance via LC-MS/MS after systemic administration .
  • Strain Differences: Compare Sprague-Dawley vs. BALB/c mice to assess genetic background effects. Meta-analysis of existing data using RevMan software can highlight confounding variables .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Solid State: Store at –20°C under argon, protected from light. Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC purity checks .
  • Solution State: Use DMSO (1–10 mM) with desiccants; avoid aqueous buffers due to hydrolysis of the trifluoromethyl group .

Advanced: How to design a robust in vivo study to evaluate neuroprotective effects?

Answer:

  • Animal Model: Use a transient middle cerebral artery occlusion (tMCAO) model in C57BL/6 mice.
  • Dosing Regimen: Administer 10 mg/kg intraperitoneally at 0, 6, and 24 hours post-ischemia.
  • Endpoints: MRI for infarct volume, immunohistochemistry for GFAP/Iba1 (neuroinflammation), and Morris water maze for cognitive function .
  • Data Validation: Include sham and vehicle controls; use ANOVA with Tukey’s post hoc test (p<0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.